7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31820335 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31820335 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction conditions, such as the choice of solvent, temperature, and catalysts, play a crucial role in determining the efficiency and outcome of the synthesis.
Industrial Production Methods
In industrial settings, the production of MFCD31820335 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The industrial production methods often involve continuous flow processes, which allow for the large-scale synthesis of the compound with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
MFCD31820335 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different oxidation products.
Reduction: Reduction reactions involving MFCD31820335 typically use reducing agents to convert it into its reduced form.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD31820335 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD31820335 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
MFCD31820335 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MFCD31820335 is used to study its effects on different biological systems and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Industry: In industrial applications, MFCD31820335 is used in the production of various materials and chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of MFCD31820335 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity
Propiedades
Fórmula molecular |
C11H8FN3 |
---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
7-fluoro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN3/c12-8-1-2-9-6(4-8)3-7-5-14-11(13)15-10(7)9/h1-2,4-5H,3H2,(H2,13,14,15) |
Clave InChI |
NPOKWFHUAWRKRA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)F)C3=NC(=NC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.